![molecular formula C15H15N5O2S B2727547 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 900009-14-5](/img/structure/B2727547.png)
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea, also known as BPU, is a chemical compound that has been studied for its potential use in cancer treatment. BPU belongs to the class of urea derivatives and has shown promising results in inhibiting cancer cell growth in various types of cancer.
Aplicaciones Científicas De Investigación
Catalytic Oxidative Carbonylation
The compound's synthesis can be linked to processes involving catalytic oxidative carbonylation, where amino moieties are converted to ureas, oxamides, 2-oxazolidinones, and benzoxazolones. This conversion is significant for obtaining high-value molecules from simple building blocks, using a PdI2/KI catalytic system in an ionic liquid. Such transformations are crucial for developing pharmaceuticals and agrochemicals due to the versatile applications of ureas and related compounds (Mancuso et al., 2015).
Antimicrobial and Anticancer Activities
Pyrimidine derivatives, such as those synthesized from 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea, have shown promising antimicrobial and anticancer activities. These compounds have been tested against various microbial strains and cancer cell lines, indicating their potential in medical research for developing new therapeutic agents (El-Sawy et al., 2013).
Heteroaryl Ethers Synthesis
Oxidative palladium-catalyzed cross-coupling processes involving pyrimidines and arylboronic acids facilitate the synthesis of heteroaryl ethers. These compounds, including variants of this compound, are valuable in creating complex molecular structures with potential applications in drug discovery and material science (Bardhan et al., 2009).
Pyrimidine Derivatives in Heterocyclic Chemistry
The reactivity of pyrimidine derivatives in forming various heterocyclic compounds is of significant interest. Through reactions with isocyanates, isothiocyanates, and other reagents, pyrimidin-2-yl urea derivatives can be transformed into compounds with diverse biological activities. This versatility underscores the role of such compounds in synthesizing pharmaceuticals and agrochemicals, highlighting the importance of understanding their chemistry (Hurst et al., 1988).
Novel Syntheses of Thienopyrimido-Triazoles
The interaction of compounds similar to this compound with aliphatic acids or benzoyl chloride leads to the synthesis of thienopyrimido-triazoles. These novel compounds, derived from the base structure, show the potential for creating new molecules with unique chemical properties and biological activities (El-Gazzar et al., 2002).
Propiedades
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-pyrimidin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-14(20-13-16-7-3-8-17-13)18-9-4-10-23-15-19-11-5-1-2-6-12(11)22-15/h1-3,5-8H,4,9-10H2,(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDNVCXSXVEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCNC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
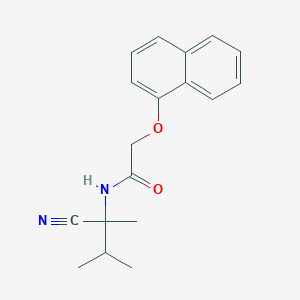

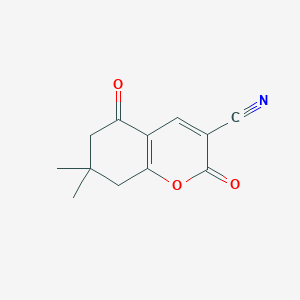

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)
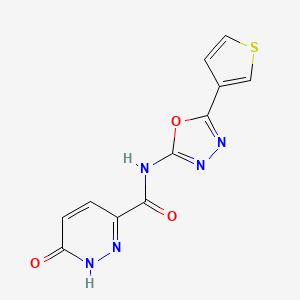
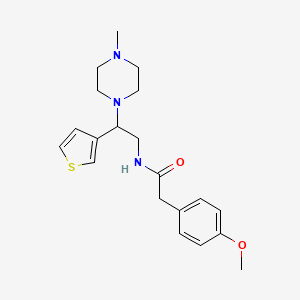
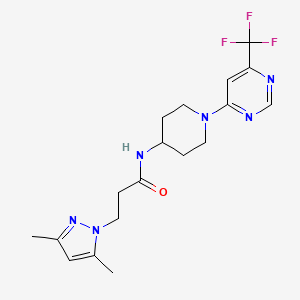
![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)
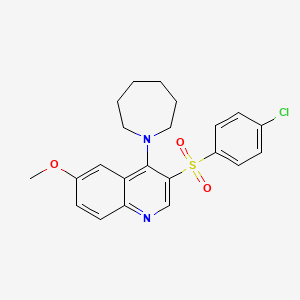
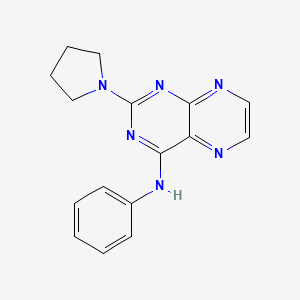
![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde](/img/structure/B2727486.png)